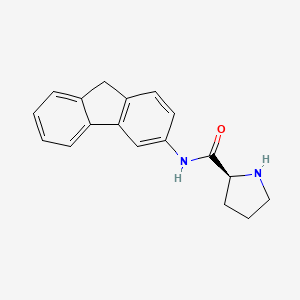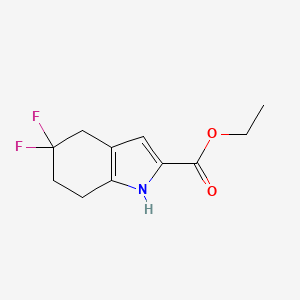
Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms at the 5-position and an ethyl ester group at the 2-position of the indole ring. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,5-difluoro-1H-indole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5,5-difluoro-1H-indole is reacted with ethyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and ester group play a crucial role in its binding affinity and reactivity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties.
Methyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5,5-Difluoro-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and an ethyl ester group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H13F2NO2 |
|---|---|
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
ethyl 5,5-difluoro-1,4,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-10(15)9-5-7-6-11(12,13)4-3-8(7)14-9/h5,14H,2-4,6H2,1H3 |
Clave InChI |
XQYNCEUOKCUTSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1)CCC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


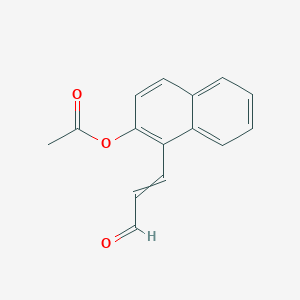
![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)
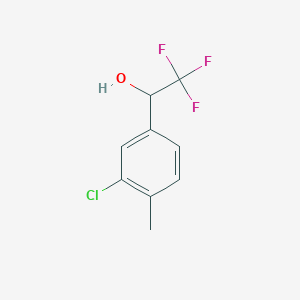

![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)
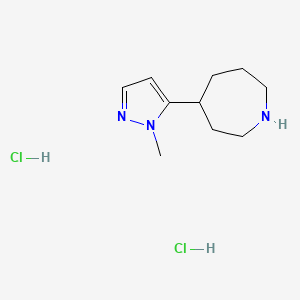
![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)
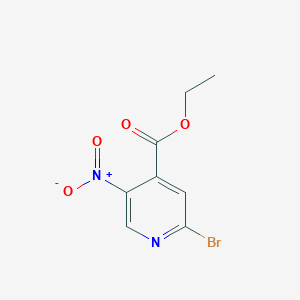
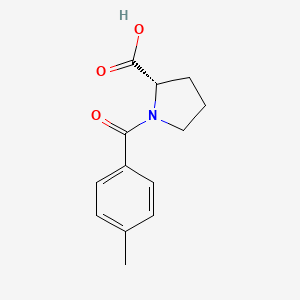
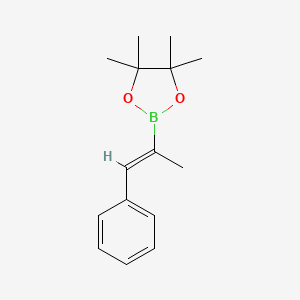

![5-Bromopyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B11716795.png)
